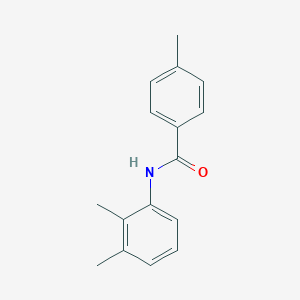

N-(2,3-dimethylphenyl)-4-methylbenzamide

Description

BenchChem offers high-quality N-(2,3-dimethylphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEZYBJUGPZQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted benzanilide derivative. This class of compounds is of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, a comprehensive experimental protocol, and relevant physicochemical data.

Core Synthesis Pathway: Acylation of 2,3-Dimethylaniline

The most direct and widely employed method for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide is the acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine group of 2,3-dimethylaniline on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Reactants:

-

2,3-Dimethylaniline (also known as 2,3-xylidine)

-

4-Methylbenzoyl chloride (also known as p-toluoyl chloride)

Product:

-

N-(2,3-dimethylphenyl)-4-methylbenzamide

Byproduct:

-

Hydrochloric acid (neutralized by a base)

Physicochemical and Structural Data

The synthesized compound, N-(2,3-dimethylphenyl)-4-methylbenzamide, has been characterized, and its crystallographic data is available.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [2] |

| a (Å) | 8.1723 (3) | [1] |

| b (Å) | 19.3923 (7) | [1] |

| c (Å) | 9.3170 (3) | [1] |

| β (°) | 111.781 (4) | [1] |

| Volume (ų) | 1371.14 (9) | [1] |

| Z | 4 | [1] |

| Melting Point (°C) | Not specified in search results; requires experimental determination. | |

| Yield (%) | Dependent on experimental conditions. |

Detailed Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide, based on established methods for the acylation of anilines.[3][4]

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

4-Methylbenzoyl chloride (1.05 eq)

-

Triethylamine (1.1 eq) or Pyridine (2.0 eq)

-

Dichloromethane (DCM) or Acetone, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the stirring solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude N-(2,3-dimethylphenyl)-4-methylbenzamide by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[1]

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy).

Visual Representations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure of N-(2,3-dimethylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a substituted aromatic amide. The core structure consists of a 4-methylbenzamide moiety linked to a 2,3-dimethylphenyl group via an amide bond. Amide functional groups are of significant interest in medicinal chemistry and drug development due to their presence in a vast array of biologically active molecules and their role in forming stable peptide bonds. This technical guide provides a comprehensive overview of the molecular and crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide, a representative synthesis protocol, and a summary of its key structural parameters based on crystallographic data.

Molecular Structure and Conformation

The molecular structure of N-(2,3-dimethylphenyl)-4-methylbenzamide is characterized by two substituted benzene rings connected by an amide linkage. The systematic IUPAC name for this compound is N-(2,3-dimethylphenyl)-4-methylbenzamide, and its chemical formula is C₁₆H₁₇NO.[1]

A key feature of its three-dimensional structure is the relative orientation of the two aromatic rings. The dihedral angle between the 2,3-dimethylphenyl ring and the 4-methylphenyl ring is 85.90 (5)°, indicating that the two rings are nearly perpendicular to each other.[1] This twisted conformation is a result of steric hindrance imposed by the methyl groups on the aniline ring.

The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules to form C(4) chains that extend along the c-axis of the crystal lattice.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

Crystallographic Data

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.1723 (3) Å |

| b | 19.3923 (7) Å |

| c | 9.3170 (3) Å |

| α | 90° |

| β | 111.781 (4)° |

| γ | 90° |

| Volume | 1371.14 (9) ų |

| Z | 4 |

Selected Torsion Angles

The conformation of the amide linkage and the orientation of the aromatic rings can be described by the following torsion angles:[1]

| Torsion Angle | Value (°) |

| C10—C9—N1—C1 | -63.4 (2) |

| C14—C9—N1—C1 | 118.1 (1) |

| C3—C2—C1—N1 | -24.4 (2) |

| C7—C2—C1—N1 | 156.8 (1) |

| C3—C2—C1—O1 | 155.6 (1) |

| C7—C2—C1—O1 | -23.2 (2) |

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

While the specific synthesis protocol from the primary literature source (Gowda et al., 2003) could not be retrieved, a general and widely used method for the synthesis of N-aryl amides is the Schotten-Baumann reaction. This involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3]

Representative Protocol (Schotten-Baumann Reaction):

-

Dissolution of Amine: In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equivalent) in a solvent such as dichloromethane or diethyl ether. Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-3.0 equivalents), to the mixture with vigorous stirring.[2][3][4]

-

Addition of Acyl Chloride: Slowly add 4-methylbenzoyl chloride (1.0-1.1 equivalents) to the biphasic mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction: Continue to stir the mixture vigorously for 15-30 minutes, or until the odor of the acyl chloride is no longer detectable.[2][4]

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated solution of sodium bicarbonate to remove any unreacted acyl chloride and acid byproducts, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure N-(2,3-dimethylphenyl)-4-methylbenzamide.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound. For N-(2,3-dimethylphenyl)-4-methylbenzamide, colorless single crystals were grown from an ethanol solution at room temperature.[1]

Protocol:

-

Dissolve the purified N-(2,3-dimethylphenyl)-4-methylbenzamide in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

-

Harvest the resulting single crystals for structural analysis.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for N-(2,3-dimethylphenyl)-4-methylbenzamide were not available in the reviewed literature. Characterization in the primary crystallographic study was mentioned but the data was not presented.[1]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of N-(2,3-dimethylphenyl)-4-methylbenzamide. However, the benzamide scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[5] Further research would be required to elucidate any potential pharmacological effects of this specific molecule.

Visualizations

Caption: Synthetic workflow for N-(2,3-dimethylphenyl)-4-methylbenzamide.

Caption: Key structural components of the molecule.

References

- 1. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. Benzanilide synthesis | PPTX [slideshare.net]

- 4. Benzanilide from aniline | PPTX [slideshare.net]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted aromatic amide. The document details its physicochemical properties, synthesis, and spectral characterization, and explores the known biological activities of related benzamide compounds, offering insights for researchers in medicinal chemistry and drug development.

Core Molecular Data

N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic compound with the molecular formula C₁₆H₁₇NO. Its molecular weight is 239.31 g/mol .[1] The structural integrity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| IUPAC Name | N-(2,3-dimethylphenyl)-4-methylbenzamide | |

| CAS Number | Not available | |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |

Synthesis and Experimental Protocols

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide has been reported in the literature, with the primary method attributed to Gowda et al. (2003).[1] The general approach for the synthesis of N-aryl amides involves the reaction of a substituted aniline with a substituted benzoyl chloride.

General Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

Caption: General workflow for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Detailed Experimental Protocol (Gowda et al., 2003 - referenced method)

-

Reactant Preparation: In a round-bottom flask, dissolve 2,3-dimethylaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Reaction Initiation: Cool the solution in an ice bath. Add 4-methylbenzoyl chloride dropwise to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution, followed by a dilute base solution, and then brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final N-(2,3-dimethylphenyl)-4-methylbenzamide. Colorless single crystals have been obtained by slow evaporation from an ethanol solution.[1]

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined by X-ray diffraction.[1] The two aromatic rings in the molecule are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[1] The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]

| Crystal Data | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.1723 (3) |

| b (Å) | 19.3923 (7) |

| c (Å) | 9.3170 (3) |

| β (°) | 111.781 (4) |

| Volume (ų) | 1371.14 (9) |

| Z | 4 |

| Data Collection and Refinement | |

| Diffractometer | Oxford Xcalibur Ruby Gemini |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| Reflections collected | 21529 |

| Independent reflections | 3806 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.126 |

| S | 0.93 |

Spectroscopic Characterization

While specific spectra for N-(2,3-dimethylphenyl)-4-methylbenzamide are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the dimethylphenyl and methylbenzoyl rings, as well as singlets for the three methyl groups. The amide proton (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide group, and the carbons of the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Fragmentation patterns of related N-aryl amides often involve cleavage of the amide bond.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-(2,3-dimethylphenyl)-4-methylbenzamide itself, the broader class of N-substituted benzamides has been investigated for a range of pharmacological effects. These include antitumor, antimicrobial, and insecticidal activities.[2] The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors.

Potential Signaling Pathway Involvement

Given the diverse activities of benzamide derivatives, they could potentially interact with various signaling pathways. For instance, some benzamides have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are important targets in cancer therapy.

Caption: Hypothetical signaling pathway for benzamide derivatives as HDAC inhibitors.

Conclusion

N-(2,3-dimethylphenyl)-4-methylbenzamide is a well-characterized compound in terms of its solid-state structure. While its specific biological functions have not been extensively reported, its structural similarity to other biologically active benzamides suggests it may be a valuable scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties and synthesis to support future research endeavors.

References

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-4-methylbenzamide: Synthesis, Physicochemical Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted benzamide with potential applications in agrochemical and pharmaceutical research. Due to a lack of direct biological data for this specific compound, this guide also explores the known activities of structurally related N-aryl benzamides to infer its potential biological profile.

Core Compound Information

| Property | Value |

| IUPAC Name | N-(2,3-dimethylphenyl)-4-methylbenzamide |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| CAS Number | Not available |

Synthesis and Experimental Protocols

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide has been reported by Gowda et al. (2003). While the full experimental details from the original publication were not accessible, a general and widely used method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.

General Experimental Protocol for the Synthesis of N-Aryl Benzamides:

This protocol is a standard method for the synthesis of N-aryl amides and is likely similar to the method used for the title compound.

Materials:

-

4-methylbenzoyl chloride

-

2,3-dimethylaniline

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(2,3-dimethylphenyl)-4-methylbenzamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Physicochemical and Crystallographic Data

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined, revealing key structural features.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.9048 (6) Å |

| b | 9.0323 (4) Å |

| c | 9.6774 (3) Å |

| β | 93.619 (3)° |

| V | 1387.45 (9) ų |

| Z | 4 |

In the solid state, the molecule adopts a conformation where the two aromatic rings are nearly perpendicular to each other. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules.

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

While no direct biological activity has been reported for N-(2,3-dimethylphenyl)-4-methylbenzamide, the broader class of N-aryl benzamides is known to exhibit a wide range of biological effects. Based on the activities of structurally similar compounds, particularly those with a dimethylphenyl moiety, the title compound is predicted to have potential as a fungicide or insecticide.

Fungicidal and Antibacterial Potential

Numerous N-aryl benzamide derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. The mechanism of action for some fungicidal benzamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Table 1: Antifungal and Antibacterial Activity of Structurally Related Benzamide Derivatives

| Compound | Organism | Activity Type | Value |

| N-(2,4-dinitrophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide | Bacillus subtilis | MIC | 1.27 µM[1] |

| Salmonella typhi | MIC | 2.54 µM[1] | |

| Candida albicans | MIC | 1.27 µM[1] | |

| N-(3-chlorophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide | Escherichia coli | MIC | 1.43 µM[1] |

| N-(3-bromophenyl)-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide | Klebsiella pneumoniae | MIC | 2.60 µM[1] |

| Aspergillus niger | MIC | 2.60 µM[1] | |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mouse (MES test) | ED₅₀ | 90.3 µmol/kg[2] |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse (MES test) | ED₅₀ | >100 µmol/kg[2] |

Insecticidal Potential

Substituted benzamides have been developed as potent insecticides. One of the key mechanisms of action for this class of compounds is the modulation of the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. Blockage of this receptor leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.

Table 2: Insecticidal Activity of Structurally Related Benzamide Derivatives

| Compound | Insect Species | Activity Type | Value |

| N,N'-substituted benzamide derivative (3b) | Aulacaspis tubercularis (nymphs) | LC₅₀ | 0.318 ppm[3] |

| Aulacaspis tubercularis (adult females) | LC₅₀ | 0.993 ppm[3] | |

| 3-(5-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide (12o) | Mosquito larvae | Larvicidal Activity | Good activity at 10 mg/L[4] |

| F4265 (a methyl carbamate benzhydrolpiperidine) | Various Lepidopteran species | LC₅₀ | ≤ 6 mg/L[5] |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, two primary potential mechanisms of action for N-(2,3-dimethylphenyl)-4-methylbenzamide can be proposed: inhibition of succinate dehydrogenase (fungicidal activity) and modulation of the GABA receptor (insecticidal activity).

Proposed Experimental Workflow for Biological Screening

Caption: Proposed workflow for the synthesis, biological screening, and mechanism of action studies.

Potential Mechanism 1: Inhibition of Succinate Dehydrogenase (SDH)

Many fungicidal carboxamides act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to fungal cell death.

Caption: Inhibition of succinate dehydrogenase by a benzamide fungicide disrupts the electron transport chain.

Potential Mechanism 2: Modulation of Insect GABA Receptors

Many insecticides, including some benzamides, act as non-competitive antagonists of the insect GABA receptor. By blocking the chloride ion channel, these compounds prevent the inhibitory effects of GABA, leading to hyperexcitation and paralysis.

Caption: Benzamide insecticides can block the GABA receptor, leading to neuronal hyperexcitation.

Conclusion and Future Directions

N-(2,3-dimethylphenyl)-4-methylbenzamide is a readily synthesizable compound belonging to the versatile class of N-aryl benzamides. While direct biological data is currently lacking, the known insecticidal and fungicidal activities of structurally related compounds strongly suggest that it may possess similar properties. Future research should focus on the synthesis and in vitro screening of N-(2,3-dimethylphenyl)-4-methylbenzamide against a panel of relevant fungal pathogens and insect pests. Positive hits should be followed by mechanism of action studies, such as succinate dehydrogenase inhibition assays or GABA receptor binding studies, to elucidate its specific biological target. Such studies will be crucial in determining the potential of this compound as a lead for the development of new agrochemical or pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insecticidal activity of N-arylalkylbenzhydrolpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of N-(2,3-dimethylphenyl)-4-methylbenzamide: Synthesis, Structure, and Potential Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available scientific information regarding N-(2,3-dimethylphenyl)-4-methylbenzamide. A comprehensive literature search has revealed a significant lack of data on the biological activity of this specific compound. The information presented herein is primarily focused on its synthesis and structural characterization. The discussion on the biological activities of the broader class of N-arylbenzamides is for contextual purposes only and should not be interpreted as proven activities of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a chemical compound belonging to the class of N-arylbenzamides. While the core benzanilide structure is a recurring motif in medicinally active compounds, there is currently no publicly available research detailing the specific biological effects, pharmacological properties, or mechanism of action for N-(2,3-dimethylphenyl)-4-methylbenzamide. The existing scientific literature is focused on its chemical synthesis and the characterization of its crystal structure.

This guide summarizes the known information about N-(2,3-dimethylphenyl)-4-methylbenzamide and provides a broader context of the biological potential of the N-arylbenzamide chemical class.

Chemical Synthesis and Structure

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide has been described in the literature. The primary method involves the reaction of an appropriate acyl chloride with a substituted aniline.

General Experimental Protocol for the Synthesis of N-Aryl Amides

The following is a general protocol for the synthesis of N-aryl amides, which can be adapted for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Materials:

-

Substituted nitroarene (e.g., a nitroxylene derivative)

-

Acyl chloride (e.g., 4-methylbenzoyl chloride)

-

Iron dust (Fe)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

A mixture of the starting nitroarene (0.25 mmol), acyl chloride (0.5 mmol), and water (1 mL) is prepared in a reaction vessel.[1]

-

Iron dust is added as the reducing agent and additive.[1]

-

The mixture is stirred at 60 °C for 36 hours under air.[1]

-

After cooling to room temperature, 10 mL of water is added to the reaction mixture.[1]

-

The aqueous phase is extracted three times with 10 mL of ethyl acetate.[1]

-

The combined organic phases are dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude N-aryl amide product.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Crystallization

Single crystals of N-(2,3-dimethylphenyl)-4-methylbenzamide suitable for X-ray diffraction have been obtained by the slow evaporation of an ethanol solution of the compound.[2]

Molecular Structure

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined. In the solid state, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[2] The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[2]

Biological Activity: A Contextual Overview of N-Arylbenzamides

While there is no specific biological activity data for N-(2,3-dimethylphenyl)-4-methylbenzamide, the broader class of N-arylbenzamides (benzanilides) has been shown to possess a range of biological activities. These activities are highly dependent on the specific substitution patterns on the aromatic rings.

Some reported biological activities of benzanilide derivatives include:

-

Antimicrobial Activity: Certain benzamide derivatives have demonstrated antibacterial and antifungal properties.[3]

-

Spasmolytic Activity: Benzanilides are also known for their potential to act as spasmolytic agents.[4]

-

Potassium Channel Opening: Some derivatives have been identified as potassium channel openers.[4]

-

Antimalarial and Antibacterial Properties: The N-arylbenzamide scaffold has been found in compounds exhibiting antimalarial and antibacterial effects.[4]

It is crucial to reiterate that these are general activities of the broader chemical class, and it is unknown if N-(2,3-dimethylphenyl)-4-methylbenzamide exhibits any of these properties. Experimental validation is required to determine its biological activity profile.

Visualizations

As there is no information on the signaling pathways or biological mechanisms of action for N-(2,3-dimethylphenyl)-4-methylbenzamide, a diagram illustrating a general synthesis workflow for N-aryl amides is provided below.

Caption: A generalized workflow for the synthesis of N-aryl amides.

Conclusion

N-(2,3-dimethylphenyl)-4-methylbenzamide is a compound for which there is currently a significant gap in the scientific literature regarding its biological activity. The available information is confined to its synthesis and structural properties. While the broader class of N-arylbenzamides encompasses a wide range of biologically active compounds, any potential pharmacological properties of N-(2,3-dimethylphenyl)-4-methylbenzamide remain to be elucidated through future experimental research. This document serves as a summary of the existing knowledge and highlights the need for further investigation to explore the potential biological and medicinal applications of this compound.

References

- 1. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 2. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(2,3-dimethylphenyl)-4-methylbenzamide. The document details its IUPAC nomenclature, physicochemical properties, and crystallographic data. A standardized experimental protocol for its synthesis and crystallization is also presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, facilitating a deeper understanding of this specific benzamide derivative.

Chemical Identity and Properties

N-(2,3-dimethylphenyl)-4-methylbenzamide is a substituted aromatic amide. Its formal IUPAC name is N-(2,3-dimethylphenyl)-4-methylbenzamide. The structure consists of a 4-methylbenzamide moiety where the amide nitrogen is substituted with a 2,3-dimethylphenyl group.

Table 1: Physicochemical and Crystallographic Properties

| Property | Value |

| IUPAC Name | N-(2,3-dimethylphenyl)-4-methylbenzamide |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.1723(3) Å, b = 19.3923(7) Å, c = 9.3170(3) Å, β = 111.781(4)° |

| Unit Cell Volume | 1371.14(9) ų |

| Molecules per Unit Cell (Z) | 4 |

Crystallography

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined by X-ray crystallography. The two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90(5)°.[1] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]

Table 2: X-ray Data Collection and Refinement Details [1]

| Parameter | Value |

| Radiation Type | Mo Kα |

| Temperature | 293 K |

| Measured Reflections | 21529 |

| Independent Reflections | 3806 |

| R_int | 0.030 |

| Final R-factor (I > 2σ(I)) | 0.042 |

| wR(F²) | 0.126 |

| Goodness-of-fit (S) | 0.93 |

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

The synthesis of the title compound can be achieved via a standard amidation reaction between 4-methylbenzoyl chloride and 2,3-dimethylaniline. This method is a common and effective way to form amide bonds.

Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the flask with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Protocol:

-

Solution Preparation: Dissolve the purified N-(2,3-dimethylphenyl)-4-methylbenzamide (e.g., 0.5 g) in a suitable solvent such as ethanol (e.g., 30 ml) at room temperature to create a saturated or near-saturated solution.[1]

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Crystal Growth: Leave the solution undisturbed at room temperature. Colorless, cuboid-like single crystals should form over a period of several days.[1]

-

Isolation: Carefully isolate the formed crystals by decanting the mother liquor and gently drying the crystals.

Spectroscopic Data

While the compound has been characterized by infrared and NMR spectroscopy, the specific spectral data is not publicly available in the cited literature.[1] Researchers are advised to acquire this data as part of their experimental work.

Conclusion

This technical guide has summarized the key chemical and physical properties of N-(2,3-dimethylphenyl)-4-methylbenzamide, with a focus on its crystallographic structure. The provided experimental protocols offer a reliable method for its synthesis and crystallization. This document serves as a valuable technical resource for researchers and professionals in the fields of chemistry and drug discovery.

References

Technical Guide: Spectroscopic and Structural Analysis of N-(2,3-dimethylphenyl)-4-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the available structural data for N-(2,3-dimethylphenyl)-4-methylbenzamide. Despite a comprehensive search of public scientific databases and literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not currently available. This document presents the detailed crystallographic data that has been published, offering valuable insights into its solid-state structure. Additionally, a general experimental protocol for the synthesis of this class of compounds is provided, along with workflows for synthesis and spectral analysis to guide researchers in their own investigations.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide, with the molecular formula C₁₆H₁₇NO, is an aromatic amide belonging to the benzanilide class of compounds. Molecules in this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The precise arrangement of the substituted phenyl rings around the central amide linkage dictates the molecule's overall conformation and potential intermolecular interactions.

While infrared and NMR spectra have been recorded to characterize this compound, the specific data from these analyses are not publicly accessible[1]. However, detailed single-crystal X-ray diffraction data is available, providing an exact description of its three-dimensional structure[1].

Structural Data

The primary structural information available for N-(2,3-dimethylphenyl)-4-methylbenzamide comes from single-crystal X-ray crystallography. The analysis reveals that the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.90 (5)°[1]. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains[1].

| Parameter | Value |

| Empirical formula | C₁₆H₁₇NO |

| Formula weight | 239.31 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.1723 (3) Å |

| b | 19.3923 (7) Å |

| c | 9.3170 (3) Å |

| β | 111.781 (4)° |

| Volume | 1371.14 (9) ų |

| Z | 4 |

| Calculated density | 1.159 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 512 |

| Source: Acta Crystallographica Section E, 2011[1] |

Experimental Protocols

The title compound was prepared according to a general method for synthesizing substituted benzanilides[1]. This typically involves the acylation of an aniline with an aroyl chloride.

Reaction: 4-methylbenzoyl chloride is reacted with 2,3-dimethylaniline in the presence of a base to neutralize the HCl byproduct.

Procedure:

-

Dissolution: 2,3-dimethylaniline is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a reaction flask.

-

Base Addition: A slight excess of a base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Acylation: A solution of 4-methylbenzoyl chloride in the same solvent is added dropwise to the aniline solution at 0 °C with stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure N-(2,3-dimethylphenyl)-4-methylbenzamide[1].

References

Determining the Solubility of N-(2,3-dimethylphenyl)-4-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound N-(2,3-dimethylphenyl)-4-methylbenzamide in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines established experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to assess the solubility profile of N-(2,3-dimethylphenyl)-4-methylbenzamide, a critical parameter for its potential applications. The guide details qualitative and quantitative experimental procedures, data presentation, and the underlying principles of solubility.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a substituted aromatic amide. The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and plays a pivotal role in various stages of drug development, including formulation, purification, and administration. A thorough understanding of a compound's solubility in different organic solvents is essential for designing appropriate crystallization processes, selecting suitable vehicles for in vitro and in vivo studies, and developing stable and effective drug formulations.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent. It states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. N-(2,3-dimethylphenyl)-4-methylbenzamide possesses both nonpolar (aromatic rings, methyl groups) and polar (amide group) characteristics. Therefore, its solubility will be influenced by the polarity of the solvent. It is expected to exhibit higher solubility in solvents with intermediate polarity and in those that can engage in hydrogen bonding with the amide group.

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylbenzamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. Their structural motif is present in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of a specific derivative, N-(2,3-dimethylphenyl)-4-methylbenzamide, and discusses its potential applications, particularly in the context of neurodegenerative diseases. The methodologies described herein are based on established synthetic strategies and characterization data from scientific literature.

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide is typically achieved through a nucleophilic acyl substitution reaction, specifically an acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. This classic method, a variation of the Schotten-Baumann reaction, is reliable and generally proceeds with good yield.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the generation of the acyl chloride followed by the amidation reaction.

Caption: Synthetic workflow for N-(2,3-dimethylphenyl)-4-methylbenzamide.

Experimental Protocols

Materials and Methods

-

Reagents: 4-methylbenzoic acid, thionyl chloride, 2,3-dimethylaniline, pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), ethanol. All reagents should be of analytical grade.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, melting point apparatus.

Protocol 1: Synthesis of 4-Methylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1 equivalent).

-

Slowly add thionyl chloride (2 equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is obtained as a yellowish liquid and can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

-

Dissolve 2,3-dimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in DCM to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Recrystallize from ethanol to afford pure N-(2,3-dimethylphenyl)-4-methylbenzamide.[1]

Data Presentation

Characterization Data for N-(2,3-dimethylphenyl)-4-methylbenzamide

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| Melting Point | Not explicitly stated, purity checked by it | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 8.1723 (3) | [1] |

| b (Å) | 19.3923 (7) | [1] |

| c (Å) | 9.3170 (3) | [1] |

| β (°) | 111.781 (4) | [1] |

| Volume (ų) | 1371.14 (9) | [1] |

| Calculated Yield | Yields can vary, optimization is recommended | |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR) | To be determined experimentally for confirmation | [1] |

Application Notes: Relevance in Drug Discovery

N-arylbenzamide derivatives have garnered significant interest as scaffolds for the development of therapeutic agents. A notable area of application is in the development of kinase inhibitors.

LRRK2 Inhibition in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease (PD) and are also associated with an increased risk for sporadic PD. The pathogenic mutations often lead to an increase in LRRK2 kinase activity. Therefore, inhibitors of LRRK2 are being actively investigated as a potential therapeutic strategy for Parkinson's disease.

Several N-arylbenzamide derivatives have been identified as potent and selective LRRK2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

LRRK2 Signaling Pathway

The exact signaling pathway of LRRK2 is still under intense investigation, but a key aspect involves the phosphorylation of a subset of Rab GTPases. This phosphorylation event is a critical readout of LRRK2 kinase activity.

Caption: LRRK2 signaling pathway and the point of intervention for N-arylbenzamide inhibitors.

References

Application Notes and Protocols: Purification of N-(2,3-dimethylphenyl)-4-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a chemical compound with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for accurate biological testing and material characterization. This document provides a detailed protocol for the purification of N-(2,3-dimethylphenyl)-4-methylbenzamide by recrystallization, a common and effective method for purifying solid organic compounds.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the purification protocol.

| Parameter | Value/Range | Notes |

| Purification Method | Recrystallization | A technique for the purification of crystalline compounds. |

| Solvent | Ethanol | Chosen for its ability to dissolve the compound at higher temperatures and allow for crystal formation upon cooling. |

| Compound to Solvent Ratio | 0.5 g in ~30 mL | This ratio has been shown to be effective for crystallization[1]. |

| Temperature | Room Temperature | Slow evaporation at ambient temperature promotes the formation of well-defined crystals[1]. |

| Expected Purity | >99% | Recrystallization is expected to significantly remove impurities. |

| Expected Yield | 80-95% | Dependent on careful execution of the protocol to minimize loss of material. |

| Physical Appearance | Colorless, cuboid-like single crystals | The formation of well-defined crystals is an indicator of high purity[1]. |

Experimental Protocols

Protocol 1: Purification of N-(2,3-dimethylphenyl)-4-methylbenzamide by Recrystallization from Ethanol

This protocol describes the purification of N-(2,3-dimethylphenyl)-4-methylbenzamide using the slow evaporation recrystallization method.

Materials:

-

Crude N-(2,3-dimethylphenyl)-4-methylbenzamide

-

Ethanol (reagent grade)

-

Erlenmeyer flask

-

Heating plate (optional, for initial dissolution)

-

Watch glass or perforated parafilm

-

Spatula

-

Filter paper

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Dissolution:

-

Weigh 0.5 g of crude N-(2,3-dimethylphenyl)-4-methylbenzamide and transfer it to a 50 mL Erlenmeyer flask.

-

Add approximately 30 mL of ethanol to the flask[1].

-

Gently warm the mixture on a heating plate and swirl the flask to facilitate the dissolution of the solid. Add more ethanol dropwise if necessary to achieve complete dissolution. Avoid boiling the solution.

-

-

Crystallization:

-

Once the solid is completely dissolved, remove the flask from the heat source.

-

Cover the mouth of the flask with a watch glass or a piece of parafilm with a few small holes poked in it. This will allow for slow evaporation of the solvent.

-

Place the flask in a location where it will not be disturbed and allow it to cool to room temperature.

-

Let the solution stand at room temperature for slow evaporation to occur. The formation of colorless, cuboid-like single crystals should be observed over time[1].

-

-

Isolation and Drying of Crystals:

-

Once a significant amount of crystals have formed and the mother liquor is substantially reduced, isolate the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

-

Continue to draw air through the funnel to partially dry the crystals.

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Characterization:

-

Determine the melting point of the purified crystals to assess their purity.

-

Further characterization can be performed using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical identity and purity of the compound[1].

-

Visualizations

Caption: Workflow for the purification of N-(2,3-dimethylphenyl)-4-methylbenzamide.

References

Application Notes and Protocols: N-(2,3-dimethylphenyl)-4-methylbenzamide in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic organic compound belonging to the benzamide class. While specific kinase inhibitory activity for this particular compound is not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in the development of kinase inhibitors. Several benzamide derivatives have shown potent inhibition of various kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases.[1][2] Notably, derivatives of benzamide have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[1]

These application notes provide a detailed, albeit hypothetical, framework for evaluating the potential of N-(2,3-dimethylphenyl)-4-methylbenzamide as a kinase inhibitor. The protocols and data presented are based on established methodologies for in vitro kinase inhibition assays and structure-activity relationships observed in similar benzamide-containing molecules.

Hypothetical Kinase Inhibition Profile

To illustrate the potential application of N-(2,3-dimethylphenyl)-4-methylbenzamide, we present hypothetical data for its inhibitory activity against a panel of selected kinases. This data is for exemplary purposes and would need to be confirmed by experimental validation.

Table 1: Hypothetical IC50 Values for N-(2,3-dimethylphenyl)-4-methylbenzamide Against a Panel of Protein Kinases

| Kinase Target | IC50 (nM) |

| Abl1 | 50 |

| Src | 250 |

| Lck | 400 |

| EGFR | >10,000 |

| VEGFR2 | >10,000 |

| CDK2 | >10,000 |

Table 2: Hypothetical Percentage Inhibition at 1 µM Concentration

| Kinase Target | Percent Inhibition (%) |

| Abl1 | 95 |

| Src | 70 |

| Lck | 55 |

| EGFR | <10 |

| VEGFR2 | <10 |

| CDK2 | <10 |

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of CML. Inhibition of Bcr-Abl is a key therapeutic strategy.

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

Experimental Protocols

The following protocols describe a standard in vitro kinase inhibition assay to determine the IC50 value of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Materials and Reagents

-

Kinase: Recombinant human Abl1 kinase (or other kinase of interest)

-

Substrate: A suitable peptide substrate for the kinase (e.g., Abltide)

-

ATP: Adenosine 5'-triphosphate, radioactively labeled ([γ-³²P]ATP) or non-labeled for luminescence-based assays

-

Test Compound: N-(2,3-dimethylphenyl)-4-methylbenzamide, dissolved in DMSO

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

-

Kinase Reaction Stop Solution: e.g., Phosphoric acid or EDTA solution

-

Detection Reagent: Depending on the assay format (e.g., P81 phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit from Promega for luminescence-based assay)

-

Positive Control: A known inhibitor of the target kinase (e.g., Imatinib for Abl1)

-

Negative Control: DMSO (vehicle)

-

96-well or 384-well plates

-

Plate reader (scintillation counter or luminometer)

Experimental Workflow Diagram

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available kits and provides a general framework.[3]

-

Compound Preparation:

-

Prepare a stock solution of N-(2,3-dimethylphenyl)-4-methylbenzamide in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

-

-

Reagent Preparation (on ice):

-

Prepare the kinase reaction buffer as specified by the manufacturer.

-

Dilute the kinase and substrate to their final desired concentrations in the reaction buffer. The optimal concentrations should be determined empirically.

-

Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase) in the reaction buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the diluted test compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted kinase solution to each well.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

-

-

Detection:

-

Following the kinase reaction, proceed with the ADP detection steps as outlined in the ADP-Glo™ Kinase Assay manual. This typically involves:

-

Adding 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

-

Signal_Inhibitor: Luminescence from wells with the test compound.

-

Signal_DMSO: Luminescence from wells with DMSO only (maximum activity).

-

Signal_Background: Luminescence from wells with no kinase (background).

-

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Troubleshooting

-

High background signal: Ensure complete ATP depletion by the ADP-Glo™ Reagent. Reagent purity is crucial.[4]

-

Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.

-

Compound interference: Some compounds may directly interfere with the assay components (e.g., luciferase). A counterscreen without the kinase can identify such interferences.[4]

Conclusion

These application notes provide a comprehensive, though hypothetical, guide for the initial evaluation of N-(2,3-dimethylphenyl)-4-methylbenzamide as a potential kinase inhibitor. The provided protocols are based on standard industry practices for in vitro kinase assays. Successful inhibition in these assays would warrant further investigation into the compound's mechanism of action, selectivity, and cellular activity.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2,3-dimethylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis and characterization of N-(2,3-dimethylphenyl)-4-methylbenzamide, alongside a summary of its known physicochemical properties. The potential biological significance of this compound is discussed in the context of the broader class of N-aryl amides.

Physicochemical and Crystallographic Data

N-(2,3-dimethylphenyl)-4-methylbenzamide (C₁₆H₁₇NO) is a crystalline solid.[1] Its structure and properties have been characterized by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1723 (3) |

| b (Å) | 19.3923 (7) |

| c (Å) | 9.3170 (3) |

| β (°) | 111.781 (4) |

| Volume (ų) | 1371.14 (9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.160 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Refinement Details | |

| R-factor | 0.042 |

| wR-factor | 0.126 |

| Goodness-of-fit (S) | 0.93 |

Table 1: Crystallographic data for N-(2,3-dimethylphenyl)-4-methylbenzamide.[1]

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

This protocol is based on the method described by Gowda et al. (2003), as cited in the crystallographic study by Rodrigues et al. (2011).[1]

Materials:

-

4-methylbenzoyl chloride

-

2,3-dimethylaniline

-

Anhydrous diethyl ether (or a similar aprotic solvent)

-

Triethylamine (or another suitable base)

-

5% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous diethyl ether. Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Acylating Agent: While stirring the solution at 0°C (ice bath), slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-(2,3-dimethylphenyl)-4-methylbenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Colorless, cuboid-like single crystals can be obtained by slow evaporation from an ethanol solution.[1]

-

Characterization:

The purity of the synthesized compound should be confirmed by determining its melting point. The structure can be fully characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis Workflow

Figure 1: Chemical synthesis workflow for N-(2,3-dimethylphenyl)-4-methylbenzamide.

Biological Activity and Potential Signaling Pathways

While specific biological activities for N-(2,3-dimethylphenyl)-4-methylbenzamide are not extensively documented, the broader class of N-aryl amides is known for its diverse biological importance.[1] N-acyl amides, a related class of compounds, are involved in various physiological processes as signaling molecules.[2]

Derivatives of 4-methylbenzamide have been investigated for their potential as anticancer agents, acting as inhibitors of protein kinases. The general structure of N-aryl benzamides is a common motif in pharmacologically active compounds.

Given the structural features of N-(2,3-dimethylphenyl)-4-methylbenzamide, it could potentially interact with various biological targets. A generalized potential signaling pathway that N-aryl amides might modulate is depicted below. This is a hypothetical pathway based on the known activities of similar compounds.

Figure 2: A generalized putative signaling pathway for an N-aryl amide.

Further research is required to elucidate the specific biological targets and mechanisms of action for N-(2,3-dimethylphenyl)-4-methylbenzamide. The protocols and data presented here provide a foundation for such investigations in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: N-(2,3-dimethylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and drug development. Detailed protocols for its synthesis and characterization, along with methodologies for preliminary biological evaluation, are presented.

Introduction

N-aryl amides are a significant class of organic compounds widely recognized for their diverse biological activities. The structural motif of an amide bond linking two aromatic rings is a common feature in many pharmacologically active molecules. N-(2,3-dimethylphenyl)-4-methylbenzamide belongs to this class and holds potential for investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases, based on the activities of structurally related compounds. These notes are intended to serve as a practical guide for the synthesis and evaluation of this compound and its analogs in a research and development setting.

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide is typically achieved through the acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. The general reaction scheme is presented below.[1] This method, adapted from the general procedures reported by Gowda et al. for the synthesis of N-aryl amides, is a reliable and straightforward approach.

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Experimental Protocol

Materials:

-

2,3-Dimethylaniline

-

4-Methylbenzoyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(2,3-dimethylphenyl)-4-methylbenzamide as a crystalline solid.[1]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Appearance | Colorless to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic and methyl protons |

| ¹³C NMR | Peaks corresponding to aromatic and methyl carbons, and the amide carbonyl |

| Mass Spectrometry | [M+H]⁺ or M⁺ peak at m/z 240.13 or 239.13 |

| Purity (by HPLC) | >95% |

Potential Applications in Drug Development

While specific biological activity data for N-(2,3-dimethylphenyl)-4-methylbenzamide is not extensively reported in the public domain, the broader class of N-aryl benzamides has shown promise in several therapeutic areas.

-

Anticancer Activity: Many substituted benzamide derivatives have been investigated as potential anticancer agents. For instance, some 4-methylbenzamide derivatives have been synthesized and evaluated as potential protein kinase inhibitors.

-

Anti-inflammatory Activity: The benzamide scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds.

-

Antimicrobial Activity: N-aryl amides have also been explored for their antibacterial and antifungal properties.

Protocols for Biological Evaluation

The following are general protocols for the preliminary in vitro screening of N-(2,3-dimethylphenyl)-4-methylbenzamide for potential biological activities.

General Workflow for In Vitro Screening

Caption: General workflow for the in vitro biological evaluation of the target compound.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

Objective: To assess the cytotoxic effect of N-(2,3-dimethylphenyl)-4-methylbenzamide on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(2,3-dimethylphenyl)-4-methylbenzamide (dissolved in DMSO to prepare a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Assay)